molecular formula C15H11NO3 B6364614 2-(3-Cyanophenyl)-5-methoxybenzoic acid, 95% CAS No. 1178101-51-3

2-(3-Cyanophenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6364614
CAS RN: 1178101-51-3
M. Wt: 253.25 g/mol
InChI Key: JGURHHNGZZESIP-UHFFFAOYSA-N
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Description

2-(3-Cyanophenyl)-5-methoxybenzoic acid, 95%, is a compound used in a variety of scientific research applications. It is an organic compound, comprised of a phenyl group bonded to a benzene ring, with a methoxy group and a cyanide group attached to the phenyl group. This compound has a wide range of applications in scientific research, from biochemical and physiological effects to a variety of lab experiments.

Scientific Research Applications

2-(3-Cyanophenyl)-5-methoxybenzoic acid, 95%, has a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It has also been used to study the structure of polymers and to study the kinetics of reactions.

Mechanism of Action

2-(3-Cyanophenyl)-5-methoxybenzoic acid, 95%, acts by binding to a variety of organic molecules. It binds to aromatic rings and is able to form covalent bonds with other molecules. This binding is responsible for the compound’s ability to act as a catalyst in organic synthesis and polymerization reactions.
Biochemical and Physiological Effects
2-(3-Cyanophenyl)-5-methoxybenzoic acid, 95%, has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial for human health. It has also been studied for its potential to inhibit the growth of certain types of bacteria, as well as its potential to reduce inflammation.

Advantages and Limitations for Lab Experiments

2-(3-Cyanophenyl)-5-methoxybenzoic acid, 95%, has several advantages for use in lab experiments. It is a relatively stable compound, making it an ideal reagent for organic synthesis. It is also relatively non-toxic and has a low melting point, making it easier to handle and store. However, it is also relatively expensive and may not be suitable for some types of experiments.

Future Directions

The potential applications of 2-(3-Cyanophenyl)-5-methoxybenzoic acid, 95%, in scientific research are vast. Future research could explore its potential as a drug delivery system, as a therapeutic agent, or as a potential treatment for cancer. Its antioxidant properties could also be further studied for potential health benefits. Additionally, its potential as a catalyst for polymerization reactions could be explored further. Finally, its potential as a ligand in coordination chemistry could be further studied to understand its role in molecular interactions.

Synthesis Methods

2-(3-Cyanophenyl)-5-methoxybenzoic acid, 95%, can be synthesized by a variety of methods. The most common method is the Friedel–Crafts acylation reaction, which is a type of reaction that combines an aromatic ring with an acyl group. In this reaction, an anhydride is used to react with the aromatic ring, and the result is a compound with a phenyl group attached to the aromatic ring.

properties

IUPAC Name

2-(3-cyanophenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-19-12-5-6-13(14(8-12)15(17)18)11-4-2-3-10(7-11)9-16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGURHHNGZZESIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC(=C2)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681182
Record name 3'-Cyano-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyanophenyl)-5-methoxybenzoic acid

CAS RN

1178101-51-3
Record name 3'-Cyano-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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